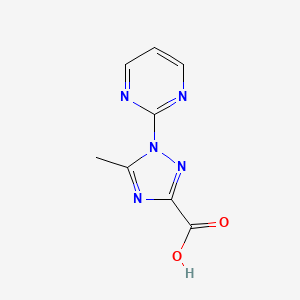

5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

Beschreibung

5-Methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5 and a pyrimidin-2-yl group at position 1.

Eigenschaften

Molekularformel |

C8H7N5O2 |

|---|---|

Molekulargewicht |

205.17 g/mol |

IUPAC-Name |

5-methyl-1-pyrimidin-2-yl-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C8H7N5O2/c1-5-11-6(7(14)15)12-13(5)8-9-3-2-4-10-8/h2-4H,1H3,(H,14,15) |

InChI-Schlüssel |

YHFAGUQNROGYOR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=NN1C2=NC=CC=N2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. The pathways involved often include the inhibition of key enzymes in metabolic or signaling pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives

- Structure : Replaces the methyl group with phenyl and pyrimidin-2-yl with 3-pyridyl.

- Synthesis : Prepared via nucleophilic substitution and hydrazide reactions (e.g., hydroxamic acid derivatives from methyl ester intermediates) .

5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid

- Structure : Features a 1,2,3-triazole core with thiazole and methyl substituents.

- Activity: Exhibited up to 40% growth inhibition in lung (NCI-H522) and melanoma (LOX IMVI) cancer cell lines .

- Key Difference : The 1,2,3-triazole core (vs. 1,2,4-triazole) may alter binding interactions due to differing nitrogen positioning.

5-Methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic Acid

- Structure : Incorporates a bulky isopropylphenyl group at position 1.

D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxylic Acid

- Structure : Conjugated with a ribose sugar moiety.

- Application : Used in antiviral drug synthesis, leveraging improved solubility for nucleoside analog development .

Pharmacological and Physicochemical Properties

*LogP values estimated based on substituent contributions.

Key Structural-Activity Relationships (SAR)

- Heterocyclic Substitution : Pyrimidinyl and pyridyl groups enhance interaction with enzymatic pockets (e.g., COX-2) via π-π stacking and hydrogen bonding . Thiazole rings may improve anticancer activity through redox modulation .

- Methyl vs.

- Carboxylic Acid Position : Critical for salt formation and binding to charged residues in target proteins.

Biologische Aktivität

5-Methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is . Its structure includes a triazole ring fused with a pyrimidine moiety, which is significant for its biological interactions. The compound's structural features contribute to its ability to interact with various biological targets.

Research indicates that 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is crucial for anti-inflammatory activity.

- Antioxidant Activity : Studies have demonstrated that the compound possesses antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary data suggest that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid:

| Activity Type | IC50 Value (μM) | Reference |

|---|---|---|

| COX-2 Inhibition | 23.8 | |

| Antioxidant Activity | Not specified | |

| Antimicrobial Activity | Variable |

Case Studies

Several studies have explored the biological activity and therapeutic potential of 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid:

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of various triazole derivatives, including this compound. Results indicated significant inhibition of COX enzymes with an IC50 value of 23.8 μM against COX-2, suggesting its potential as an anti-inflammatory agent .

- Antioxidant Studies : Research focused on the antioxidant capacity demonstrated that the compound can effectively scavenge free radicals, supporting its use in formulations aimed at reducing oxidative stress .

- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy against common bacterial strains. The results indicated promising activity, warranting further exploration for potential applications in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.